molecular formula C22H23N5O4 B2880032 5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537003-38-6

5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2880032
CAS No.: 537003-38-6
M. Wt: 421.457
InChI Key: WDKLGICSUMGUFK-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a bicyclic core fused with a triazole ring. Key structural features include:

  • 5-Methyl group: Enhances steric bulk and modulates electronic properties.
  • 7-(2,4,5-Trimethoxyphenyl): The 2,4,5-trimethoxy substitution pattern distinguishes it from analogs with other methoxy configurations (e.g., 3,4,5-trimethoxy), influencing solubility and target binding .

Triazolopyrimidines are synthesized via multicomponent reactions (MCRs), such as the Biginelli-like heterocyclization of aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides . The target compound’s synthesis likely follows similar protocols, though exact conditions (e.g., catalysts, solvents) may vary.

Properties

IUPAC Name

5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-13-19(21(28)26-14-8-6-5-7-9-14)20(27-22(25-13)23-12-24-27)15-10-17(30-3)18(31-4)11-16(15)29-2/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKLGICSUMGUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

    Coupling of the Rings: The triazole and pyrimidine rings are then fused together through cyclization reactions, often facilitated by catalysts such as Lewis acids.

    Introduction of Substituents: The methyl, phenyl, and trimethoxyphenyl groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkyl halides, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkyl halides, or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

    Receptor Modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

    Pathway Involvement: Affecting various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with key analogs:

Compound Name Substituents (Position) Key Structural Differences Reference
Target Compound N-Phenyl, 7-(2,4,5-trimethoxyphenyl) Baseline for comparison. -
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) 7-(3,4,5-Trimethoxyphenyl), p-Tolyl Methoxy groups at 3,4,5 vs. 2,4,5; p-tolyl instead of phenyl. Alters hydrophobicity .
5-Methyl-N-(3-pyridinyl)-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide N-(3-Pyridinyl) Pyridinyl vs. phenyl at N-position. Enhances hydrogen bonding potential .
2-Amino-N-(4-chlorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5g) 4-Chlorophenyl, 3,4,5-trimethoxyphenyl Electron-withdrawing Cl substituent; affects electronic density and binding affinity .
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 3-Hydroxyphenyl, 2-methoxyphenyl Hydroxyl group introduces polarity; may reduce membrane permeability .

Key Observations :

  • N-Substituents : Replacement of phenyl with pyridinyl (e.g., ) or chlorophenyl (e.g., ) impacts solubility and intermolecular interactions.

Physicochemical and Spectral Properties

Compound 13C NMR (δ, Carboxamide Carbon) HRMS (Experimental) Melting Point (°C)
Target Compound ~168–170 (predicted) ~478.19 [M+H]+* Not reported
5g 168.36 477.2240 280–284
5j Not reported 453.1677 319–321
5t Not reported 442.1283 Not reported

Key Trends :

  • Carboxamide Carbon : Consistent δ values (~168–170 ppm) confirm structural similarity across analogs.
  • Methoxy Groups : Contribute to higher molecular weights in trimethoxy-substituted derivatives (e.g., 5g vs. 5t).

Biological Activity

The compound 5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family known for its diverse biological activities. This article synthesizes available research findings on its biological activities, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5O3C_{21}H_{21}N_5O_3, with a molecular weight of approximately 393.43 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. The compound has shown promising results in inhibiting tumor cell growth. For instance:

  • In vitro assays indicated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • IC50 values for MCF-7 cells were reported as low as 30 nM, indicating potent antitumor activity compared to standard chemotherapeutics.

The mechanisms underlying the antitumor effects of this compound are primarily attributed to:

  • Inhibition of Tubulin Polymerization : Similar to other triazolopyrimidine derivatives, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

SubstituentEffect on ActivityReference
2,4,5-trimethoxy groupEnhances antitumor activity
Phenyl ring modificationsAlters potency against specific cancer cell lines

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 30 nM). Mechanistic studies revealed that it induced G2/M phase arrest and apoptosis through caspase activation .
  • In Vivo Efficacy : Animal model studies showed that administration of the compound led to tumor regression in xenograft models of breast cancer. The treatment was well-tolerated with no significant adverse effects observed at therapeutic doses .

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